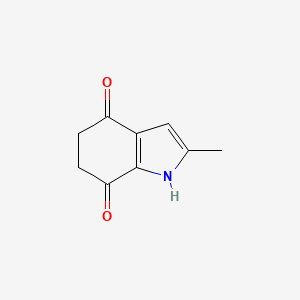
2-methyl-5,6-dihydro-1H-indole-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5,6-dihydro-1H-indole-4,7-dione is an organic compound belonging to the class of indoles and derivatives. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-methyl-5,6-dihydro-1H-indole-4,7-dione, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid (MsOH) in methanol (MeOH), to yield the desired indole compound . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-methyl-5,6-dihydro-1H-indole-4,7-dione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to less oxidized forms using reducing agents.
Substitution: Electrophilic substitution reactions due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroindoles .
Scientific Research Applications
2-methyl-5,6-dihydro-1H-indole-4,7-dione has various scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-5,6-dihydro-1H-indole-4,7-dione involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-6-carboxylic acid: Another indole derivative with similar structural features.
1H-Indole-2,3-dione, 5-methyl-: Shares the indole core structure but differs in functional groups.
Uniqueness
2-methyl-5,6-dihydro-1H-indole-4,7-dione is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-methyl-5,6-dihydro-1H-indole-4,7-dione |
InChI |
InChI=1S/C9H9NO2/c1-5-4-6-7(11)2-3-8(12)9(6)10-5/h4,10H,2-3H2,1H3 |
InChI Key |
WCADIVMVYCXMOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13106438.png)
![4-((Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl)-3-(trifluoromethyl)aniline](/img/structure/B13106444.png)
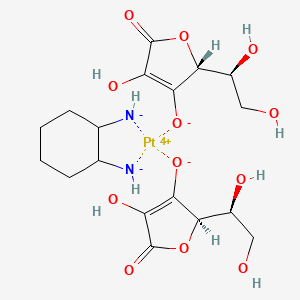
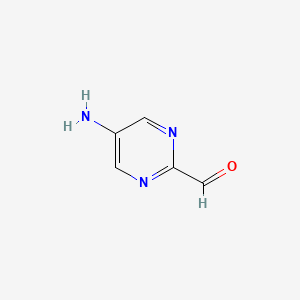
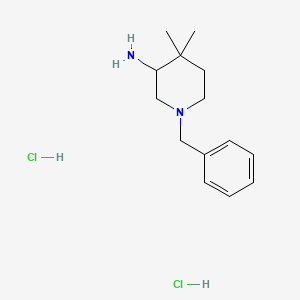
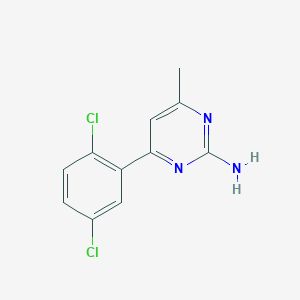
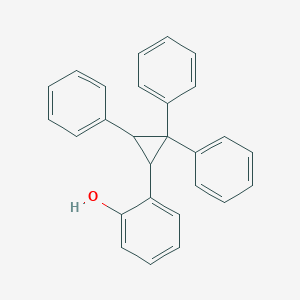


![3-(Pyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13106505.png)

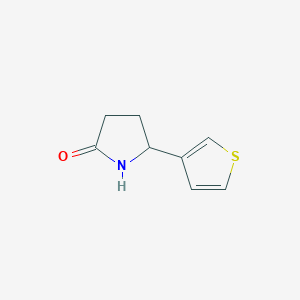

![2H-Imidazo[4,5-E][1,2,3]benzoxadiazole](/img/structure/B13106521.png)
